Comprehensive Physicochemical and Synthetic Profiling of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester (CAS 948290-76-4)
Comprehensive Physicochemical and Synthetic Profiling of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester (CAS 948290-76-4)
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative analysis of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester (CAS 948290-76-4) . This document transcends basic material safety data by detailing the structural causality, physicochemical profiling, and self-validating synthetic workflows required to leverage this specific quinoline scaffold in advanced medicinal chemistry.
Physicochemical Parameters & Quantitative Data
The utility of a building block in drug discovery is dictated by its physicochemical profile. CAS 948290-76-4 [1] is a highly functionalized heterocycle. The ethyl ester acts as a lipophilic masking group, while the quinoline core provides a rigid aromatic framework capable of extensive π−π stacking and hydrogen bonding (via the nitrogen acceptor).
Below is the consolidated quantitative data for this compound, synthesized from predictive models and structural analogs[1, 2, 3].
| Property | Value / Description | Experimental Implication |
| CAS Number | 948290-76-4 | Unique identifier for procurement and inventory [1]. |
| Molecular Formula | C₁₃H₁₂FNO₂ | Indicates a highly unsaturated, halogenated core. |
| Molecular Weight | 233.24 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD) [1]. |
| Appearance | Pale yellow to off-white powder | Coloration is typical of conjugated quinoline systems. |
| Solubility Profile | Soluble in DMSO, DMF, DCM | Requires polar aprotic solvents for coupling reactions; insoluble in water. |
| Predicted LogP | ~2.8 - 3.2 | Highly lipophilic; requires saponification for aqueous assay compatibility. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Favorable for kinase hinge-binding interactions. |
| Hydrogen Bond Donors | 0 | Prevents self-aggregation in solution. |
Structural Causality in Drug Design
In medicinal chemistry, every functional group must serve a strategic purpose. The architecture of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is deliberately designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).
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The 7-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. By placing a highly electronegative fluorine atom at the C7 position, the electron density of the carbocyclic ring is modulated. Mechanistically, this blocks CYP450-mediated oxidative metabolism at a common metabolic soft spot. Furthermore, the inductive effect of the fluorine lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability by increasing the proportion of the neutral species at physiological pH [2].
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The 2-Methyl Group: The methyl group at the C2 position provides critical steric hindrance. When the 3-carboxylate is converted into an amide (a common downstream modification), the 2-methyl group restricts the rotational freedom of the amide bond. This conformational locking forces the molecule into a specific geometry, which drastically reduces the entropic penalty upon binding to target proteins, such as the ATP-binding pocket of kinases.
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The 3-Carboxylate Ethyl Ester: The ethyl ester serves as a stable synthetic handle. It protects the carboxylic acid during upstream synthesis and storage. In biological systems, it can act as a prodrug moiety, allowing the lipophilic ester to cross cell membranes before being cleaved by intracellular esterases to release the active carboxylate.
Self-Validating Experimental Workflows
To utilize this scaffold effectively, researchers must perform downstream functionalization. The following protocols are designed as self-validating systems —meaning they include built-in checkpoints to ensure mechanistic integrity and prevent the propagation of failed intermediates.
Protocol A: Base-Catalyzed Saponification to the Active Acid
To utilize the C3 position for amide coupling, the ethyl ester must first be hydrolyzed to the free carboxylic acid (CAS 879361-44-1) [1].
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Causality of Reagents: A mixed solvent system of THF/MeOH/H₂O (3:1:1) is mandatory. THF solubilizes the lipophilic ester, water dissolves the LiOH·H₂O, and MeOH acts as a phase-transfer bridge to prevent biphasic stalling. Lithium hydroxide is preferred over NaOH or KOH because the Li⁺ ion strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion.
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Step-by-Step Procedure:
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Dissolve 1.0 eq of CAS 948290-76-4 in the THF/MeOH/H₂O (3:1:1) mixture (0.2 M concentration).
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Add 2.5 eq of LiOH·H₂O in one portion at 0 °C.
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Warm the reaction to room temperature and stir for 4 hours.
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Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 30% EtOAc in Hexanes). The ester will elute at Rf≈0.7 , while the product acid will remain at the baseline ( Rf=0.0 ).
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Concentrate the mixture in vacuo to remove THF and MeOH.
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Dilute the aqueous layer with water and cool to 0 °C.
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Carefully acidify with 1M HCl dropwise until the pH reaches 3.5–4.0.
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Expert Insight: Do not over-acidify (pH < 2). The quinoline nitrogen has a pKa of ~4.5. Over-acidification will protonate the nitrogen, forming a highly water-soluble hydrochloride salt that will not precipitate, resulting in massive yield loss.
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Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure 7-fluoro-2-methylquinoline-3-carboxylic acid.
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Protocol B: HATU-Mediated Amide Coupling
Once the free acid is isolated, it can be coupled with various amines to generate targeted libraries.
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Causality of Reagents: The 2-methyl group creates significant steric shielding around the C3-carboxylic acid. Standard coupling reagents (like EDC/HOBt) often fail or require days to reach completion. HATU is deployed because it generates a highly reactive HOAt-ester intermediate that overcomes this steric barrier. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without competing for the activated ester.
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Step-by-Step Procedure:
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Dissolve 1.0 eq of the free acid and 1.2 eq of the target amine in anhydrous DMF (0.1 M).
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Add 3.0 eq of DIPEA and stir for 5 minutes.
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Add 1.2 eq of HATU at 0 °C.
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Validation Checkpoint 2 (Visual & LC-MS): Upon HATU addition, the solution should immediately turn a distinct yellow/orange, confirming the formation of the active HOAt ester. LC-MS should show the disappearance of the acid mass ( m/z 206) and the appearance of the product mass within 2 hours.
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Quench with saturated NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
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Workflow Visualization
The following diagram illustrates the synthetic divergence and biological targeting pathways for the 7-fluoroquinoline scaffold.
Synthetic divergence and biological targeting of the 7-fluoroquinoline scaffold.
